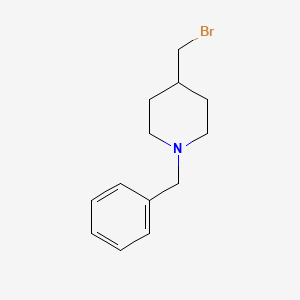

1-Benzyl-4-(bromomethyl)piperidine

Description

BenchChem offers high-quality 1-Benzyl-4-(bromomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(bromomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(bromomethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQGJYVBQFUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(bromomethyl)piperidine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of many pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is pivotal for molecular recognition and interaction with biological targets. The N-benzyl group, in particular, serves as a common protecting group and can also contribute to the lipophilicity and receptor binding of a molecule.[3] This guide focuses on 1-Benzyl-4-(bromomethyl)piperidine, a functionalized piperidine derivative with significant potential as a versatile intermediate in organic synthesis and drug discovery. The presence of a reactive bromomethyl group at the 4-position of the 1-benzylpiperidine core makes it a valuable building block for the introduction of the benzyl-piperidylmethyl moiety into a wide range of molecular scaffolds.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Benzyl-4-(bromomethyl)piperidine consists of a piperidine ring N-substituted with a benzyl group and C-substituted at the 4-position with a bromomethyl group.

Table 1: Physicochemical Properties of 1-Benzyl-4-(bromomethyl)piperidine and Related Compounds

| Property | 1-Benzyl-4-(bromomethyl)piperidine (Predicted/Inferred) | 1-Benzyl-4-(chloromethyl)piperidine hydrochloride[4] | Benzyl 4-(bromomethyl)piperidine-1-carboxylate[5] |

| IUPAC Name | 1-benzyl-4-(bromomethyl)piperidine | 1-benzyl-4-(chloromethyl)piperidine hydrochloride | benzyl 4-(bromomethyl)piperidine-1-carboxylate |

| CAS Number | Not readily available | 67686-03-7 | 159275-17-9 |

| Molecular Formula | C13H18BrN | C13H19Cl2N | C14H18BrNO2 |

| Molecular Weight | 268.19 g/mol | 276.21 g/mol | 312.21 g/mol |

| Appearance | Likely an oil or low-melting solid | Solid | Solid |

| Solubility | Soluble in common organic solvents | - | - |

Note: Due to the limited availability of experimental data for 1-Benzyl-4-(bromomethyl)piperidine, some properties are inferred from closely related structures.

Synthesis of 1-Benzyl-4-(bromomethyl)piperidine

A plausible and efficient synthetic route to 1-Benzyl-4-(bromomethyl)piperidine involves the bromination of the corresponding alcohol, 1-benzyl-4-(hydroxymethyl)piperidine. This precursor can be synthesized from the readily available 1-benzyl-4-piperidone.[1][2]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-Benzyl-4-(bromomethyl)piperidine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine

-

Reaction Setup: To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-benzyl-4-(hydroxymethyl)piperidine.

Step 2: Synthesis of 1-Benzyl-4-(bromomethyl)piperidine

-

Reaction Setup: Dissolve 1-benzyl-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr3) (0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[6]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Benzyl-4-(bromomethyl)piperidine.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 1-Benzyl-4-(bromomethyl)piperidine stems from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 1-benzyl-4-piperidylmethyl moiety into various molecules.

Nucleophilic Substitution Reactions

The primary reaction pathway for 1-Benzyl-4-(bromomethyl)piperidine involves the displacement of the bromide ion by a nucleophile. This opens up a plethora of possibilities for creating new carbon-carbon and carbon-heteroatom bonds.

Caption: General schematic of nucleophilic substitution using 1-Benzyl-4-(bromomethyl)piperidine.

Potential Applications in Drug Development:

-

Synthesis of Novel Analgesics: The piperidine scaffold is a key component of many potent analgesics. 1-Benzyl-4-(bromomethyl)piperidine can be used to synthesize novel fentanyl analogs and other opioid receptor modulators.

-

Development of CNS-Active Agents: The lipophilic nature of the benzyl group can aid in crossing the blood-brain barrier.[3] This makes 1-Benzyl-4-(bromomethyl)piperidine a valuable precursor for the synthesis of compounds targeting central nervous system disorders.

-

Anticancer Drug Discovery: Piperidine derivatives have shown promise as anticancer agents.[7] This building block can be utilized to create novel compounds for cancer therapy.

-

Antiviral and Antihistaminic Agents: The versatility of the piperidine core extends to the development of antiviral and antihistaminic drugs.[7]

Safety and Handling

As with all alkyl bromides, 1-Benzyl-4-(bromomethyl)piperidine should be handled with care in a well-ventilated fume hood. It is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a closely related compound if one for the specific molecule is not available.

Conclusion

1-Benzyl-4-(bromomethyl)piperidine is a highly versatile and valuable chemical intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal building block for introducing the 1-benzyl-4-piperidylmethyl functional group. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and the behavior of closely related analogs. For researchers and scientists in drug development, 1-Benzyl-4-(bromomethyl)piperidine represents a powerful tool for the exploration of novel chemical space and the creation of next-generation therapeutics.

References

- Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, M., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.

- Matrix Fine Chemicals. (n.d.). BENZYL 4-(BROMOMETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved February 14, 2026, from a similar product page on a chemical supplier website.

- Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses. Retrieved February 14, 2026, from a similar article on the Guidechem website.

- UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved February 14, 2026, from a relevant research article on the UNIPI website.

- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved February 14, 2026, from a similar article on the Srini Chem website.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Pharmaffiliates. (n.d.). CAS No : 22065-85-6 | Product Name : 1-Benzyl-4-piperidine-carboxaldehyde. Retrieved February 14, 2026, from [Link]

- Benchchem. (n.d.). 1-Benzyl-4-bromopiperidine. Retrieved February 14, 2026, from a product page on the Benchchem website.

-

PubChem. (n.d.). 1-Benzyl-4-methylpiperidine. Retrieved February 14, 2026, from [Link]

- Vertex AI Search. (2024, September 18).

- ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. Retrieved February 14, 2026, from a relevant synthesis page on the ChemicalBook website.

- PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).

- ChEMBL. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related de.... Retrieved February 14, 2026, from a relevant document on the ChEMBL website.

- Google Patents. (n.d.). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

- ResearchGate. (n.d.). Rational design, synthesis of novel compounds by connecting....

- MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

-

NIST. (n.d.). 4-Benzylpiperidine. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved February 14, 2026, from [Link]

- DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved February 14, 2026, from [Link]

- Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.

- Carl ROTH. (n.d.). 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, 2 g. Retrieved February 14, 2026, from a product page on the Carl ROTH website.

- Google Patents. (2005, January 15).

Sources

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 3. srinichem.com [srinichem.com]

- 4. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, 2 g, CAS No. 67686-03-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Page loading... [guidechem.com]

1-Benzyl-4-(bromomethyl)piperidine CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and application of 1-Benzyl-4-(bromomethyl)piperidine , a critical electrophilic intermediate in medicinal chemistry.

Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

1-Benzyl-4-(bromomethyl)piperidine is a functionalized piperidine derivative used primarily as an alkylating agent in the synthesis of CNS-active pharmaceutical ingredients (APIs), including acetylcholinesterase (AChE) inhibitors like Donepezil . It serves as a "warhead" to introduce the N-benzylpiperidine moiety, a pharmacophore frequently associated with binding to the anionic site of AChE.

Nomenclature & Registry

| Parameter | Detail |

| Chemical Name | 1-Benzyl-4-(bromomethyl)piperidine |

| Synonyms | 4-(Bromomethyl)-1-(phenylmethyl)piperidine; N-Benzyl-4-bromomethylpiperidine |

| CAS Number | 1192559-63-9 (Free base); 67686-01-5 (Alcohol Precursor*) |

| Molecular Formula | C₁₃H₁₈BrN |

| Molecular Weight | 268.20 g/mol |

| SMILES | BrCC1CCN(Cc2ccccc2)CC1 |

| Appearance | Viscous oil (Free base) or Solid (Hydrobromide salt) |

*Note: The alcohol precursor, 1-Benzyl-4-(hydroxymethyl)piperidine (CAS 67686-01-5), is the primary commercial starting material. The bromide is often generated in situ or used immediately due to its reactivity.

Physical & Chemical Profile[1][2][3][4][8][9]

-

Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF). Low solubility in water (free base).

-

Reactivity: Highly reactive electrophile (alkyl halide). Susceptible to hydrolysis in aqueous basic conditions; prone to dimerization if stored improperly.

-

Stability: Best stored as a hydrobromide salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent quaternization or degradation.

Synthesis & Preparation Protocol

The most robust synthetic route involves the nucleophilic substitution of the hydroxyl group of 1-Benzyl-4-(hydroxymethyl)piperidine with a bromide source. This transformation converts the alcohol (a poor leaving group) into the bromide (an excellent leaving group).

Reaction Pathway[6][7][9][10][11]

Figure 1: Appel reaction pathway for the conversion of the hydroxymethyl precursor to the bromomethyl product.

Detailed Methodology (Appel Reaction)

This protocol uses Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) to effect bromination under mild, neutral conditions, minimizing side reactions common with strong acids.

Materials:

-

1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Carbon Tetrabromide (CBr₄) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 1-Benzyl-4-(hydroxymethyl)piperidine dissolved in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add CBr₄ (1.2 eq) to the stirring solution.

-

Activation: Add PPh₃ (1.2 eq) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The alcohol spot should disappear.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue will contain Triphenylphosphine oxide (TPPO) byproduct. Triturate with cold diethyl ether to precipitate TPPO (remove by filtration). Purify the filtrate via flash column chromatography (Silica gel; Hexane/EtOAc gradient) to isolate the pure bromide oil.

Applications in Medicinal Chemistry

The 1-benzyl-4-(bromomethyl)piperidine scaffold is a versatile building block. Its primary utility lies in its ability to alkylate nucleophiles, linking the N-benzylpiperidine pharmacophore to other bioactive cores.

Mechanism of Action: Donepezil Synthesis

In the synthesis of Donepezil (Aricept), this bromide can alkylate the enolate of 5,6-dimethoxy-1-indanone.

Figure 2: Convergent synthesis strategy for Donepezil utilizing the bromomethyl piperidine intermediate.

Strategic Advantages

-

Convergent Synthesis: Allows the independent preparation of the piperidine and indanone fragments, improving overall yield compared to linear sequences.

-

Analog Generation: The bromide can be reacted with various nucleophiles (phenols, amines, thiols) to rapidly generate libraries of piperidine-based CNS ligands.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Toxic if swallowed or inhaled.

-

Sensitization: Potent alkylating agent; potential sensitizer.

Critical Handling Protocols:

-

Containment: Always handle inside a certified chemical fume hood.

-

PPE: Wear double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during the addition of reagents.

-

Quench Procedure: Quench excess alkylating agent with an aqueous solution of ammonia or sodium thiosulfate before disposal to neutralize electrophilic activity.

-

Storage: Store under inert gas at -20°C. Degradation leads to the formation of benzyl bromide (lachrymator) and piperidine impurities.

References

-

Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

-

Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Benzyl-4-(bromomethyl)piperidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzyl-4-(bromomethyl)piperidine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various organic media.

Introduction: The Significance of Solubility in Synthesis

1-Benzyl-4-(bromomethyl)piperidine is a versatile bifunctional molecule, incorporating a reactive bromomethyl group and a protective benzyl moiety on a piperidine scaffold. Its utility in the synthesis of more complex molecules, particularly in the development of novel therapeutics, is significant. The efficiency of synthetic transformations, purification processes, and formulation strategies hinges on a thorough understanding of its solubility in different organic solvents. This guide aims to provide a foundational understanding of these solubility properties, enabling researchers to make informed decisions in experimental design.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 1-Benzyl-4-(bromomethyl)piperidine features distinct regions that contribute to its overall polarity and potential for intermolecular interactions:

-

The Piperidine Ring: The tertiary amine within the piperidine ring is a key polar functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the overall ring structure contributes to its basicity.

-

The Benzyl Group: This large, non-polar aromatic group significantly influences the molecule's lipophilicity, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

-

The Bromomethyl Group: The C-Br bond introduces a degree of polarity, and the bromine atom can participate in halogen bonding, further influencing solvent interactions.

Based on these structural features, a qualitative prediction of the solubility of 1-Benzyl-4-(bromomethyl)piperidine in various classes of organic solvents can be made. The interplay between the polar piperidine ring and the non-polar benzyl group suggests a broad solubility profile, with optimal solubility likely in solvents of intermediate polarity.

Predicted Solubility Profile of 1-Benzyl-4-(bromomethyl)piperidine

The following table summarizes the predicted solubility of 1-Benzyl-4-(bromomethyl)piperidine across a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The polar hydroxyl group of the solvent can interact with the lone pair of the piperidine nitrogen. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform | High to Very High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Acetone, Ethyl Acetate | Moderate to High | Good balance of polarity to interact with the different functional groups. | |

| Acetonitrile (ACN) | Moderate | The highly polar nature of ACN may be less compatible with the non-polar benzyl group. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds.[4] | |

| Non-Polar | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents will have favorable π-stacking interactions with the benzyl group. |

| Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any trace protic impurities and can solvate the polar parts of the molecule, while the alkyl groups interact with the non-polar regions. | |

| Hexanes, Heptane | Low to Very Low | The highly non-polar nature of aliphatic hydrocarbons is a poor match for the polar piperidine moiety. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent at a specified temperature.[2]

Materials and Equipment

-

1-Benzyl-4-(bromomethyl)piperidine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-Benzyl-4-(bromomethyl)piperidine to a pre-weighed vial. The key is to ensure that undissolved solid remains after equilibration.

-

Record the initial mass of the compound added.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[2]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2] A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solid to settle.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 1-Benzyl-4-(bromomethyl)piperidine of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1-Benzyl-4-(bromomethyl)piperidine.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 1-Benzyl-4-(bromomethyl)piperidine in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating their research and development efforts. The provided methodology ensures the generation of reliable and reproducible solubility data, a critical parameter in the successful application of this important chemical intermediate.

References

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- BenchChem. (n.d.). Troubleshooting & Optimization: Addressing poor solubility of piperidine derivatives in reactions.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Solubility of Things. (n.d.). Piperidine.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Piperidine.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

Sources

Chemo-Structural Analysis and Synthetic Utility of 1-Benzyl-4-(bromomethyl)piperidine

Executive Summary

1-Benzyl-4-(bromomethyl)piperidine is a critical pharmacophore intermediate, primarily utilized in the synthesis of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) . Its structural significance lies in the piperidine linker, which serves as a flexible tether connecting the benzyl moiety (interacting with the catalytic anionic site of AChE) to the indanone or relevant core (binding to the peripheral anionic site).

This guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol for its generation from stable precursors, and its application in convergent synthesis strategies.

Physicochemical Profile

The following data characterizes the free base form of the molecule. Researchers should note that this compound is frequently handled as a hydrobromide (HBr) or hydrochloride (HCl) salt to enhance stability against spontaneous cyclization or hydrolysis.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | 1-Benzyl-4-(bromomethyl)piperidine | |

| Molecular Formula | C₁₃H₁₈BrN | |

| Molecular Weight | 268.20 g/mol | Average mass |

| Monoisotopic Mass | 267.0623 g/mol | Essential for HRMS validation |

| CAS Registry Number | 1192559-63-9 | Note: CAS varies by salt form.[1] Check specific vendor CoA. |

| Physical State | Viscous oil or low-melting solid | Salt forms are white crystalline solids. |

| Solubility | DCM, Chloroform, Ethyl Acetate | Poor water solubility (Free Base) |

Isotopic Distribution (MS Prediction)

Due to the presence of Bromine (

-

m/z 267.06 (100%)

-

m/z 269.06 (97.3%)

Synthetic Pathways & Experimental Protocols

The synthesis of 1-Benzyl-4-(bromomethyl)piperidine typically proceeds via the reduction of an ester precursor followed by bromination. This route is preferred over direct alkylation of 4-(bromomethyl)piperidine due to the instability of the secondary amine intermediate.

Reaction Workflow (Graphviz)

Figure 1: Linear synthetic pathway from the ester precursor to the Donepezil API.[2][3][4]

Detailed Protocol: Alcohol to Bromide Conversion

This protocol describes the conversion of 1-Benzyl-4-(hydroxymethyl)piperidine to the title compound using Phosphorus Tribromide (

Safety Warning:

Reagents:

-

Starting Material: 1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq)

-

Reagent: Phosphorus Tribromide (

) (0.4 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (48.7 mmol) of 1-Benzyl-4-(hydroxymethyl)piperidine in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Dropwise add

(1.85 mL, 19.5 mmol) over 20 minutes. Note: The reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

-

Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting alcohol (lower

) should disappear, replaced by the less polar bromide (higher

-

-

Quenching: Cool back to 0°C and carefully quench with saturated

solution. -

Extraction: Separate the organic layer.[3][4][5] Extract the aqueous layer 2x with DCM.

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. The residue can be used directly or purified via flash chromatography (Silica, Hexane/EtOAc gradient).

Application in Drug Development (Donepezil)

The primary utility of 1-Benzyl-4-(bromomethyl)piperidine is as an electrophile in the convergent synthesis of Donepezil. It alkylates the enolate of 5,6-dimethoxy-1-indanone.

Mechanism of Action (Synthesis)

The reaction relies on the acidity of the

Structural Logic Diagram

Figure 2: Convergent assembly of the Donepezil scaffold.

Handling, Stability, and Safety

Stability Concerns

-

Cyclization: The free base contains both a nucleophilic amine (tertiary) and an electrophilic carbon (bromomethyl). While the 4-position geometry makes intramolecular cyclization (forming a bicyclic quaternary salt) slow, it is possible upon prolonged storage at room temperature.

-

Storage: Store as the Hydrobromide (HBr) salt at -20°C to prevent degradation. If kept as a free base, store in solution (DCM) at low temperature.

Safety Profile (GHS Classifications)

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.

References

-

Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil)." Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

-

PubChem. (2023). Compound Summary: 1-Benzyl-4-(bromomethyl)piperidine.[1] National Library of Medicine. Retrieved from [Link]

- Eisai Co., Ltd. (1989). Dibenzyl-piperidine derivatives and their use as acetylcholinesterase inhibitors. U.S.

Sources

The Pivotal Role of 1-Benzyl-4-(bromomethyl)piperidine in Scaffolding Novel Biologically Active Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of versatile chemical scaffolds that can be elaborated to target a wide array of biological processes. Among these, the 1-benzylpiperidine moiety has emerged as a privileged structure, present in numerous compounds with significant pharmacological activities. This technical guide delves into the potential biological activity of derivatives of a particularly valuable, yet reactive, intermediate: 1-Benzyl-4-(bromomethyl)piperidine . Due to the inherent reactivity of the bromomethyl group, this compound is rarely studied for its own biological effects but serves as a crucial linchpin in the synthesis of a diverse range of potentially therapeutic molecules. We will explore its application as a synthetic precursor in the development of anticancer, neuroprotective, and antimicrobial agents, providing field-proven insights and detailed experimental protocols for the synthesis and evaluation of its derivatives.

The 1-Benzylpiperidine Scaffold: A Foundation for Drug Discovery

The 1-benzylpiperidine core is a recurring motif in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial interactions with biological targets, such as cation-π interactions.[1] Its structural flexibility allows for the optimization of physicochemical properties, which is essential for improving the efficacy and pharmacokinetic profiles of drug candidates.[1] This scaffold is a key component in a variety of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics.[1]

Synthesis of 1-Benzylpiperidine Derivatives: The Gateway to Bioactivity

The journey to unlocking the therapeutic potential of 1-benzylpiperidine derivatives begins with their synthesis. A common and efficient method for constructing 4-benzyl piperidines involves the Suzuki coupling protocol, which allows for a wide variation in both the piperidine and aryl components.[2] This adaptability is crucial for creating diverse libraries of compounds for biological screening.

General Synthetic Workflow

The synthesis of bioactive molecules from the 1-benzyl-4-(bromomethyl)piperidine intermediate typically follows a nucleophilic substitution pathway. The reactive bromomethyl group is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and pharmacophores.

Caption: General synthetic route from 1-Benzyl-4-(bromomethyl)piperidine.

Potential Anticancer Activity: Targeting Cellular Proliferation

The 1-benzylpiperidine scaffold has been incorporated into molecules designed as anti-tubulin agents, which interfere with microtubule dynamics, a validated target in cancer therapy. The bromomethyl derivative serves as a precursor to introduce functionalities that can interact with the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of Action: Microtubule Disruption

Derivatives synthesized from 1-benzyl-4-(bromomethyl)piperidine can be designed to bind to the colchicine site of β-tubulin. This binding event disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. The inability of the cancer cell to properly segregate its chromosomes during mitosis triggers a cellular checkpoint, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized 1-benzylpiperidine derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

-

Potential Neuroprotective Activity: Combating Neurodegenerative Diseases

1-Benzylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can improve cognitive function.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease, features a 1-benzylpiperidine core. The benzyl group of donepezil interacts with the peripheral anionic site (PAS) of AChE, while the piperidine nitrogen interacts with the catalytic anionic site (CAS). The 4-position of the piperidine ring in derivatives of 1-benzyl-4-(bromomethyl)piperidine can be functionalized to introduce moieties that span the active site gorge of AChE, interacting with both the CAS and PAS, leading to potent inhibition.

Caption: Dual binding site inhibition of Acetylcholinesterase.

Experimental Protocol: Ellman's Assay for AChE Inhibition

Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity and inhibition.[8]

Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is proportional to AChE activity and can be measured by monitoring the increase in absorbance at 412 nm.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

ATCh solution (14 mM in deionized water).

-

AChE solution (e.g., from electric eel, 1 U/mL in phosphate buffer).

-

Synthesized 1-benzylpiperidine derivatives at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of AChE inhibition using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[8]

-

Calculate the IC₅₀ value for each compound.

-

Potential Antimicrobial Activity: A Broad Spectrum of Possibilities

The piperidine nucleus is a common feature in many compounds exhibiting antimicrobial properties.[10][11] While specific data for 1-benzyl-4-(bromomethyl)piperidine derivatives is limited, the general antimicrobial potential of this class of compounds warrants investigation. The introduction of various functionalities via the bromomethyl handle could lead to novel antibacterial and antifungal agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that completely inhibits visible growth is determined as the MIC.[11]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth (e.g., Mueller-Hinton Broth).

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, perform a two-fold serial dilution of the synthesized 1-benzylpiperidine derivatives in the broth.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[11]

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of 1-benzylpiperidine derivatives is highly dependent on the nature of the substituents. The following table summarizes hypothetical data for a series of derivatives, illustrating potential SAR trends.

| Compound ID | R-Group at 4-position (from -CH₂Br) | Anticancer (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) |

| Parent | -Br | - | - | - |

| Deriv-A | -N(CH₃)₂ | >50 | 25.4 | >128 |

| Deriv-B | -S-Phenyl | 12.8 | 10.2 | 64 |

| Deriv-C | -O-(4-methoxyphenyl) | 25.1 | 1.5 | >128 |

| Deriv-D | -NH-(indole-5-yl) | 5.2 | 0.8 | 32 |

Analysis of SAR:

-

Anticancer Activity: Aromatic and heterocyclic amines at the 4-position (Deriv-D) may enhance anticancer activity, potentially through increased interactions with the target protein.

-

AChE Inhibition: An oxygen-linked aromatic group (Deriv-C) or a larger heterocyclic system (Deriv-D) appears to be beneficial for AChE inhibition, likely due to favorable interactions with the PAS of the enzyme.

-

Antimicrobial Activity: The introduction of lipophilic and aromatic groups (Deriv-B, Deriv-D) may contribute to moderate antimicrobial activity.

Conclusion and Future Perspectives

1-Benzyl-4-(bromomethyl)piperidine is a highly valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its reactive bromomethyl group provides a versatile handle for introducing a wide range of chemical functionalities, enabling the exploration of diverse chemical spaces. The demonstrated utility of the 1-benzylpiperidine scaffold in targeting key enzymes and cellular processes implicated in cancer and neurodegenerative diseases makes this class of compounds a promising area for further research. Future work should focus on synthesizing and screening libraries of derivatives to build a comprehensive understanding of their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on such investigations.

References

-

Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-791. [Link]

-

Cohen, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

-

Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Klinicheskaia mikrobiologiia i antimikrobnaia khimioterapiia, 20(2), 118–121. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

-

Radek, S., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03138-23. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

-

Kumar, D., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. protocols.io [protocols.io]

- 13. journals.asm.org [journals.asm.org]

The N-Benzyl Piperidine Scaffold: Synthetic Architectures and Therapeutic Versatility

[1][2]

Executive Summary: The Privileged Scaffold

The N-benzyl piperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably recognized as the core pharmacophore of Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease, this scaffold also demonstrates significant activity in Sigma-1 receptor (

For the drug development professional, mastering the synthesis and functionalization of N-benzyl piperidine intermediates is critical.[1] This guide dissects the synthetic causality, scalable protocols, and structure-activity relationships (SAR) that define this chemical class.[2]

Synthetic Architectures: Comparative Methodologies

The construction of the N-benzyl piperidine core generally proceeds via two distinct mechanistic pathways: Nucleophilic Substitution (N-Alkylation) and Reductive Amination . The choice of pathway is dictated by the availability of precursors, the sensitivity of functional groups, and the required scale.

Pathway Analysis

-

Method A: Direct N-Alkylation (thermodynamic control)

-

Mechanism:[3][4] SN2 attack of the piperidine nitrogen on a benzyl halide.

-

Pros: Low cost of reagents (benzyl chloride/bromide); scalable for industrial processes (e.g., Donepezil manufacturing).[5]

-

Cons: Risk of over-alkylation (quaternization) if stoichiometry is not strictly controlled; requires base scavengers; benzyl halides are lachrymators.

-

-

Method B: Reductive Amination (kinetic control)

-

Mechanism:[3][4] Condensation of benzaldehyde with piperidine to form an iminium ion, followed by in situ hydride reduction.

-

Pros: High chemoselectivity; avoids lachrymators; milder conditions compatible with acid-sensitive groups.

-

Cons: Reducing agents (e.g., STAB, NaCNBH3) add cost; atom economy is slightly lower due to reductant waste.

-

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and chemical sensitivity.

High-Fidelity Experimental Protocol

Protocol: Industrial-Grade Synthesis of N-Benzyl Ethyl Isonipecotate

Context: This protocol describes the N-Alkylation route (Method A). This specific intermediate (Ethyl 1-benzylpiperidine-4-carboxylate) is the foundational precursor for Donepezil. It is preferred for its robustness and scalability.

Reaction Scheme: Ethyl isonipecotate + Benzyl chloride + K2CO3 → N-benzyl ethyl isonipecotate + KCl + CO2 + H2O[3]

Reagents & Equipment[1][6]

-

Substrate: Ethyl isonipecotate (1.0 eq)

-

Electrophile: Benzyl chloride (1.0 eq)

-

Base: Potassium Carbonate (anhydrous, granular, 1.4 eq)

-

Solvent: Toluene (Process solvent) or Acetonitrile (Lab scale)

-

Validation: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm).

Step-by-Step Methodology (Self-Validating)

-

System Setup:

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Safety Check: Ensure the system is vented to a scrubber or fume hood (benzyl chloride is a lachrymator).

-

-

Base Activation:

-

Charge the flask with Ethyl isonipecotate (e.g., 50g) and Toluene (150 mL).[3]

-

Add Potassium Carbonate (60g).

-

Stir at room temperature for 15 minutes.

-

Why: Pre-mixing allows the heterogeneous base to disperse, ensuring kinetic availability when the electrophile is added.

-

-

Controlled Addition (The Critical Step):

-

Heat the mixture to reflux (approx. 100-110°C) .

-

Add Benzyl chloride (42g) dropwise via the addition funnel over 30-45 minutes.

-

Control Point: Do not dump the reagent. Rapid addition causes localized high concentrations, leading to bis-alkylation (quaternary ammonium salts).

-

-

Reaction Monitoring (Self-Validation):

-

Maintain reflux for 3–4 hours.

-

Checkpoint 1 (TLC): Elute with Hexane:Ethyl Acetate (2:1).[3]

-

Target: Disappearance of Ethyl isonipecotate (Rf ~0.2) and appearance of N-benzyl product (Rf ~0.6).

-

Interference: Benzyl chloride may streak; ensure the amine spot is gone.

-

-

-

Workup & Purification:

-

Cool the reaction mass to 25°C.

-

Quench with water (100 mL) to dissolve inorganic salts (KCl, excess K2CO3).

-

Separate the organic (Toluene) layer.[3] Extract the aqueous layer once with Toluene (50 mL).

-

Checkpoint 2 (Phase Split): A clear separation indicates successful salt removal. Emulsions suggest incomplete quenching or residual fine solids.

-

Wash combined organics with saturated brine.[3]

-

Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

-

Yield & Characterization:

-

Expected Yield: 90–95% (Yellowish oil).

-

Purity Check: 1H NMR (CDCl3) should show a singlet at ~3.5 ppm (benzyl CH2) and absence of the N-H broad singlet.

-

Structure-Activity Relationship (SAR) & Biological Logic

The versatility of the N-benzyl piperidine scaffold arises from its ability to bridge distinct binding pockets within a protein target.

Acetylcholinesterase (AChE) Inhibition

In the context of Donepezil and its analogs, the scaffold functions as a "dual-binding site" ligand.

-

The Benzyl Moiety (Peripheral Anionic Site - PAS): The aromatic ring engages in

- -

The Piperidine Nitrogen (Catalytic Anionic Site - CAS): At physiological pH, the basic nitrogen is protonated. This cation forms a cation-

interaction with Phenylalanine (Phe330) deep inside the active site. -

The Linker: The distance between the benzyl ring and the piperidine nitrogen is evolutionarily optimized (via the methylene bridge) to allow the molecule to span the gorge without steric clash.

Sigma Receptor ( R) Modulation

N-benzyl piperidines are also potent Sigma-1 receptor ligands.

-

Selectivity: Substitutions on the benzyl ring drive selectivity.[7]

-

Electron-Withdrawing Groups (EWGs): 4-F or 4-NO2 on the benzyl ring often enhance

affinity. -

Steric Bulk: Large substituents on the piperidine 4-position can shift selectivity toward

.

-

Quantitative Data Summary

The following table illustrates how structural modifications to the Donepezil-like scaffold impact potency against AChE.

| Compound Variant | Modification Region | AChE IC50 (nM) | Mechanistic Insight |

| Donepezil (Reference) | Indanone + N-Benzyl Piperidine | 5.7 | Optimized dual-site binding (PAS + CAS). |

| Des-benzyl Analog | N-H Piperidine | >10,000 | Loss of PAS interaction; critical loss of potency. |

| Phthalimide Analog | Indanone replaced by Phthalimide | ~20–50 | Rigid linkers maintain potency if length is preserved. |

| N-Phenethyl Analog | Linker extension (2 carbons) | Variable | Often reduces potency due to entropic penalty in the gorge. |

Visualization: Pharmacophore Logic

Figure 2: Pharmacophore mapping of the N-benzyl piperidine scaffold against primary biological targets.

References

-

Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[7][8] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2][9] "Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide." BenchChem Technical Library. Link

-

Gaonkar, S.L., et al. (2017).[3] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." SciSpace. Link

-

Moormann, A.E. (1993).[10][11] "Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine." Synthetic Communications. Link

-

Costanzo, P., et al. (2016).[7] "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Omega. Link

-

Xu, M., et al. (2010). "Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands." Journal of Radioanalytical and Nuclear Chemistry. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

synthesis of Donepezil-like analogs using 1-Benzyl-4-(bromomethyl)piperidine

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 1-Benzyl-4-(bromomethyl)piperidine (hereafter referred to as Reagent A ) in the construction of Donepezil (Aricept®) and its structural analogs.

While the original industrial route to Donepezil (Eisai Co.) utilizes an aldol condensation between 5,6-dimethoxy-1-indanone and a piperidine aldehyde, that method is limited to creating unsaturated precursors requiring hydrogenation. The direct alkylation strategy using Reagent A offers distinct advantages for medicinal chemists:

-

Structural Diversity: It allows for the coupling of the pharmacophoric N-benzylpiperidine moiety onto diverse core scaffolds (indanones, benzisoxazoles, oxindoles) that may not survive aldol/reduction sequences.

-

C2-Functionalization: It facilitates the creation of quaternary centers at the C2 position of the indanone core, a key area for exploring Structure-Activity Relationships (SAR).

Retrosynthetic Analysis & Mechanism

The synthesis relies on a nucleophilic substitution (

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the disconnection strategy and the competing pathways (Mono- vs. Di-alkylation) that must be controlled.

Caption: Retrosynthetic disconnection showing the convergent assembly of the Donepezil scaffold and the critical risk of dialkylation.

Critical Reagent Profile

1-Benzyl-4-(bromomethyl)piperidine

-

Role: Electrophilic "Warhead" delivering the AChE-binding pharmacophore.

-

Physical State: Typically a viscous oil or low-melting solid; often supplied as a hydrobromide salt (HBr).

-

Stability: Hygroscopic. The free base is sensitive to oxidation (N-oxide formation) and should be stored under Argon at -20°C.

-

Handling: Potent alkylating agent. Use gloves and work in a fume hood. If using the HBr salt, an extra equivalent of base is required during the reaction to liberate the free amine in situ.

Experimental Protocols

Method A: The "Process-Robust" Route (via -Keto Ester)

Best for: High purity, large scale, preventing over-alkylation.

Concept: Instead of alkylating the ketone directly, we alkylate the more acidic

Materials

-

Substrate: Methyl 5,6-dimethoxy-1-oxoindane-2-carboxylate (prepared via Claisen condensation of indanone with dimethyl carbonate).

-

Reagent A: 1-Benzyl-4-(bromomethyl)piperidine (1.1 equiv).

-

Base: Potassium Carbonate (

, 2.5 equiv) or Sodium Hydride (NaH). -

Solvent: DMF (Anhydrous).

Step-by-Step Protocol

-

Activation: In a flame-dried flask under

, dissolve the -

Deprotonation: Add

(2.5 equiv). Stir at room temperature for 30 minutes. The suspension will turn yellow/orange, indicating enolate formation. -

Alkylation: Add Reagent A (1.1 equiv) dropwise as a solution in minimal DMF.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LC-MS. The steric bulk of the piperidine requires thermal energy for the

attack. -

Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with brine (2x) to remove DMF. Dry over

and concentrate. -

Decarboxylation (The Reveal): Reflux the crude intermediate in 6N HCl/Acetic acid (1:1) for 2 hours. This removes the ester group and yields the final Donepezil analog.

-

Neutralization: Carefully basify with NaOH to pH 9 and extract the free base.

Method B: Direct Alkylation (High-Throughput / Discovery)

Best for: Rapid synthesis of diverse analogs where the

Materials

-

Substrate: 5,6-Dimethoxy-1-indanone (or heterocyclic analog).[1][2][3][4]

-

Base: Lithium Diisopropylamide (LDA) - Must be used to ensure kinetic control.

-

Solvent: THF (Anhydrous).

Step-by-Step Protocol

-

Enolate Formation: Cool a solution of LDA (1.1 equiv) in THF to -78°C .

-

Substrate Addition: Add the indanone (1.0 equiv) dropwise in THF. Stir for 45 mins at -78°C. Crucial: Low temperature prevents the enolate from equilibrating and reacting with product (proton transfer).

-

Electrophile Addition: Add Reagent A (1.0 equiv) slowly.

-

Reaction: Allow the reaction to warm very slowly to room temperature overnight. The alkylation is sluggish at -78°C but will proceed as the mixture passes through -20°C to 0°C.

-

Quench: Quench with saturated

.

QC & Validation Parameters

To ensure the protocol was successful, compare your data against these benchmarks:

| Parameter | Method A (Ester Route) | Method B (Direct Route) | Validation Criteria |

| Yield | 65–80% (2 steps) | 30–50% | Method A loses mass via |

| Purity (HPLC) | >95% | 80–90% | Method B often requires prep-HPLC to remove dialkylated species. |

| 1H NMR Diagnostic | C2-H appears as multiplet | C2-H appears as multiplet | Look for the benzyl benzylic protons (~3.5 ppm) and the indanone methylene (~2.6-3.2 ppm). |

| Mass Spec | [M+H]+ | [M+H]+ | Check for [M+Reagent]+ (Dialkylation impurity, +187 Da). |

Troubleshooting & Optimization

Issue: Low Yield / Recovered Starting Material

-

Cause: The bromomethyl group on the bulky piperidine is sterically hindered.

-

Fix: Add Sodium Iodide (NaI, 0.1 equiv) to generate the in situ iodide (Finkelstein reaction), which is a better leaving group.

Issue: Dialkylation (Gem-disubstitution)

-

Cause: The product is more acidic than the starting material (common in Method B).

-

Fix: Switch to Method A . If Method B is mandatory, use 2.0 equivalents of the Indanone (Nucleophile) relative to the Bromide. This statistical excess favors mono-alkylation.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the synthesis route.

Caption: Decision tree for selecting the optimal alkylation protocol based on substrate acidity and stability.

References

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995).[5] Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.[5]

-

Eisai Co., Ltd. (1988). Cyclic amine compounds with activity against acetylcholinesterase. European Patent EP 0296560 B1.[6]

-

Teva Pharmaceutical Industries Ltd. (2005). Process for the preparation of donepezil. U.S. Patent 6,844,440. (Describes the carboxylated intermediate strategy).

-

Kryger, G., Harel, M., Giles, K., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307. (Structural basis for the N-benzylpiperidine pharmacophore).

Sources

- 1. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 2. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Note: Strategic Synthesis of 4-Substituted Piperidines via Bromomethyl Intermediates

Executive Summary & Strategic Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs, including antihistamines (fexofenadine), opioids (fentanyl), and acetylcholinesterase inhibitors (donepezil).[1] While 4-piperidinyl functionalization is common, the 4-(bromomethyl)piperidine intermediate offers a distinct tactical advantage: it provides an electrophilic "handle" extended by one methylene unit from the ring.

This extension alters the pharmacophore's spatial orientation, allowing for:

-

Flexible Linker Chemistry: The methylene spacer reduces steric clash at the quaternary center.

-

Divergent Library Synthesis: The alkyl bromide is highly reactive toward a wide range of nucleophiles (phenols, amines, thiols) via

mechanisms.[1] -

Metal-Catalyzed Couplings: Recent advances allow alkyl bromides to participate in Ni-catalyzed cross-couplings, accessing

architectures.[1]

This guide details the robust preparation of the N-Boc-4-(bromomethyl)piperidine scaffold and its subsequent application in generating diverse 4-substituted libraries.

Critical Mechanistic Insights (Expertise & Experience)

The Stability Paradox: Why Protection is Non-Negotiable

A common novice error is attempting to brominate 4-piperidinemethanol without N-protection. The resulting 4-(bromomethyl)piperidine free base is unstable; the secondary amine of one molecule will nucleophilically attack the bromomethyl group of another, leading to rapid intermolecular polymerization.

The Golden Rule: Always mask the nitrogen before activating the oxygen. The tert-butoxycarbonyl (Boc) group is preferred because:

-

It withstands the mild oxidative or halogenating conditions of bromination.

-

It is stable to the basic conditions required for subsequent

displacements. -

It suppresses the nucleophilicity of the ring nitrogen completely.

Choice of Bromination Strategy

While

-

Mechanism: Proceeds under neutral conditions.[1]

-

Byproducts: Triphenylphosphine oxide (

) and bromoform ( -

Selectivity: Highly selective for primary alcohols over other functional groups.[1]

Visual Workflow: The Divergent Strategy

Caption: Divergent synthesis workflow transforming the commercial alcohol into a versatile electrophilic scaffold for library generation.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (N-Boc-4-bromomethylpiperidine)

Objective: Convert 4-piperidinemethanol to the N-Boc protected alkyl bromide.

Reagents:

-

4-Piperidinemethanol (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Carbon tetrabromide (

) (1.2 equiv)[1] -

Triphenylphosphine (

) (1.2 equiv)[1] -

Dichloromethane (DCM), anhydrous[1]

-

Triethylamine (

)[1]

Step-by-Step Methodology:

-

Protection (One-Pot):

-

Dissolve 4-piperidinemethanol (10 g, 86.8 mmol) in DCM (100 mL) at 0°C.

-

Add

(1.2 equiv) followed by dropwise addition of -

Warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: TLC (50% EtOAc/Hex) should show loss of amine (ninhydrin stain).[1]

-

Workup: Wash with 1N citric acid (removes unreacted amine), then brine.[1] Dry (

) and concentrate. Yields ~95% of N-Boc-4-piperidinemethanol as a viscous oil.

-

-

Bromination (Appel Conditions):

-

Dissolve the N-Boc-alcohol (intermediate from step 1) in anhydrous DCM (10 mL/g) and cool to 0°C under

. -

Add

(1.2 equiv) and stir for 10 minutes. -

Critical Step: Add

(1.2 equiv) portion-wise over 20 minutes. Exothermic reaction; maintain T < 5°C. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Observation: The solution often turns slightly yellow. A white precipitate (

) may form.[1]

-

-

Purification:

-

Concentrate the mixture to ~20% volume.

-

Add cold

or Hexanes to precipitate the bulk of -

Concentrate filtrate and purify via Flash Column Chromatography (0-10% EtOAc in Hexanes).[1]

-

Target Product: Colorless oil or low-melting solid.[1]

-

Stability Note: Store at -20°C. The bromide is reactive and can degrade over weeks at RT.

-

Protocol B: Library Generation (Nucleophilic Substitution)[1]

Objective: Synthesize a 4-(aryloxymethyl)piperidine (Ether linkage).

Reagents:

-

N-Boc-4-(bromomethyl)piperidine (1.0 equiv)

-

Substituted Phenol (e.g., 4-fluorophenol) (1.2 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1][2] -

Acetonitrile (MeCN) or DMF (anhydrous)[1]

Methodology:

-

Setup: In a reaction vial, combine the phenol (1.2 mmol) and

(2.0 mmol) in MeCN (3 mL). Stir for 15 mins to form the phenoxide. -

Addition: Add N-Boc-4-(bromomethyl)piperidine (1.0 mmol) as a solution in MeCN (1 mL).

-

Reaction: Heat to 60°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N NaOH (to remove excess phenol) and brine.

-

Deprotection (Optional): To isolate the free amine, treat the crude N-Boc product with 4N HCl in Dioxane (RT, 1 h).

Quantitative Data & Troubleshooting

Reaction Optimization Table (Bromination)

| Method | Reagents | Yield | Purity | Notes |

| Appel (Recommended) | 88-92% | >95% | Mildest.[1] Easy removal of byproducts via precipitation.[1] | |

| 75-80% | 85% | Acidic byproduct can cleave Boc if T > 0°C. | ||

| Mesylation/ | 85% | 90% | Two-step process.[1] Good alternative if |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of SM | Ensure |

| Boc Loss (Step 2) | Acid generation ( | Switch to Appel conditions. If using |

| Elimination Product | Basic conditions too harsh | When substituting (Protocol B), avoid bulky bases like |

| Phosphine Contamination | Incomplete precipitation | Use a Hexane/Ether trituration followed by silica chromatography.[1] |

Advanced Application: Nickel-Catalyzed Cross-Coupling

For researchers requiring C-C bond formation (e.g., attaching a pyridine ring directly to the methylene), standard

-

Reagents: Aryl bromide (Ar-Br), N-Boc-4-(bromomethyl)piperidine,

(10 mol%), Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).[1] -

Reductant: Manganese (

) dust.[1] -

Mechanism: Radical pathway.[1] The alkyl bromide generates a radical which is captured by the Ni-Ar species.

-

Reference: J. Am. Chem. Soc.[1] 2005, 127, 49, 17196 (MacMillan/Fu protocols).[1]

References

-

Review of Piperidine Synthesis

-

Appel Reaction Protocol

-

Medicinal Chemistry Application (Opioids)

-

Nucleophilic Substitution Guide

Sources

N-Alkylation of Benzyl-Protected Piperidines: A Detailed Guide for Synthetic Practitioners

Introduction: The Strategic Role of the N-Benzyl Group in Piperidine Functionalization

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen is a critical step in modulating the pharmacological properties of these molecules. The N-benzyl protecting group serves as a robust and versatile tool in this context, offering several key advantages. Its introduction is straightforward, and it is stable to a wide range of reaction conditions, yet it can be removed reliably under specific, mild conditions. This allows for the selective N-alkylation of the piperidine nitrogen, a fundamental transformation in drug discovery and development. The N-benzyl piperidine motif is frequently utilized to fine-tune both the efficacy and physicochemical properties of drug candidates, as it can provide crucial cation-π interactions with target proteins.[1]

This guide provides a comprehensive overview of the general procedures for the N-alkylation of benzyl-protected piperidines, with a focus on practical application and the underlying chemical principles. We will delve into the two primary methods for this transformation: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. For each method, we will explore the reaction mechanisms, provide detailed experimental protocols, and discuss strategies for troubleshooting and optimization.

Core Methodologies for N-Alkylation

The choice between direct alkylation and reductive amination is dictated by several factors, including the nature of the alkyl group to be introduced, the steric hindrance of the reactants, and the desired reaction conditions.

Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely used approach for forging the C-N bond. It involves the reaction of the secondary amine of the N-benzylpiperidine with an alkyl halide in the presence of a base.

Mechanism: The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of base is critical to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Caption: Mechanism of Direct N-Alkylation.

Key Considerations for Direct N-Alkylation:

-

Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are generally preferred as secondary and tertiary halides can lead to elimination side products.

-

Base Selection: A variety of bases can be employed, with the choice often depending on the reactivity of the alkyl halide and the desired reaction temperature. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and N,N-diisopropylethylamine (DIPEA). Stronger, more sterically hindered bases can help favor mono-alkylation.[2]

-

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM).

-

Over-alkylation: A common side reaction is the formation of a quaternary ammonium salt, which occurs when the newly formed tertiary amine is further alkylated.[3] This can often be minimized by the slow addition of the alkylating agent or by using a slight excess of the starting piperidine.[4]

Protocol 1: Direct N-Alkylation using Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of N-benzylpiperidine with an alkyl bromide using potassium carbonate as the base.

Materials:

-

N-Benzylpiperidine (1.0 eq)

-

Alkyl bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-